5-Fluoro-2-(trifluoromethyl)aniline
Description
Significance of Fluorinated Anilines in Chemical Science
Fluorinated anilines represent a critically important class of compounds in modern chemical science, particularly within medicinal chemistry and materials science. The incorporation of fluorine atoms into aniline (B41778) molecules can dramatically alter their physicochemical properties. nbinno.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of molecules to their biological targets. nbinno.comnih.gov These attributes are highly desirable in drug discovery, where enhancing a compound's pharmacokinetic and pharmacodynamic profile is a primary objective. puchd.ac.in
The trifluoromethyl group (-CF3), in particular, is known to significantly improve the efficacy and pharmacokinetic profiles of pharmaceutical drugs by boosting their binding affinity and resistance to degradation. nbinno.com This has led to a growing trend in the development of drugs containing fluorine or fluorinated functional groups. nih.gov In fact, a significant percentage of FDA-approved therapeutics contain at least one fluorine atom. puchd.ac.in Beyond pharmaceuticals, fluorinated compounds are integral to the advancement of agrochemicals, leading to more potent and selective pesticides and herbicides, and in material science for creating materials with exceptional thermal stability and chemical resistance. nbinno.com
Historical Context of 5-Fluoro-2-(trifluoromethyl)aniline Research
While a detailed historical timeline for this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader recognition of the value of fluorinated compounds in the mid-20th century. The first report on the relationship between the trifluoromethyl group and biological activity appeared in 1958. mdpi.com This discovery spurred wider interest among chemists in the synthesis and application of trifluoromethylated compounds.
Research into anilines with electron-withdrawing groups, such as nitro and trifluoromethyl moieties, has been ongoing. rsc.org The synthesis of this compound itself can be achieved through methods like the reduction of 2-nitro-4-trifluoromethylfluorobenzene. chemicalbook.com The compound, identified by its CAS number 535-52-4, has been used as an intermediate in the synthesis of various pharmaceutical and chemical products. innospk.com Its availability from chemical suppliers indicates its established role as a research chemical. sigmaaldrich.comscbt.com
Scope and Research Trajectories for this compound
The primary application and ongoing research focus for this compound lies in its role as a key intermediate in organic synthesis. innospk.comsigmaaldrich.com Current and future research trajectories are centered on leveraging its unique structural features to create novel molecules with enhanced biological activity and material properties.
One significant area of research is its use in the synthesis of potential anticancer agents. For instance, it has been utilized in the creation of quinazoline (B50416) derivatives that have shown promising anticancer properties. innospk.com It is also a building block for synthesizing derivatives with potential antibacterial activity, particularly against multidrug-resistant strains. nih.gov
Furthermore, research is exploring its incorporation into various heterocyclic structures to develop new therapeutic agents. The compound's structure is being systematically modified and studied to understand the structure-activity relationships (SAR) of the resulting molecules. This involves creating a series of derivatives and evaluating their biological efficacy to identify new lead compounds for drug development. nih.gov The demand for high-purity this compound underscores its continued importance in both academic and industrial research settings. innospk.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H5F4N |
| Molecular Weight | 179.11 g/mol |
| CAS Number | 535-52-4 |
| Appearance | Colorless to amber liquid |
| Density | 1.378 g/cm³ |
| Boiling Point | 155 °C |
| Refractive Index | 1.461 |
Source: innospk.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSBTIMHMYAFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590709 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-20-3 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Trifluoromethyl Aniline
Established Synthetic Routes to 5-Fluoro-2-(trifluoromethyl)aniline
The synthesis of this compound can be achieved through several established chemical pathways, ranging from classical multi-step sequences to more direct reductive methods.
The most direct and widely utilized method for synthesizing substituted anilines is the reduction of the corresponding nitroarene. This pathway is highly efficient for producing this compound and its isomers. The synthesis typically starts with a precursor such as 4-fluoro-2-nitrobenzotrifluoride (B69125) or its regioisomer, 4-fluoro-3-nitrobenzotrifluoride.
The reduction of the nitro group is a cornerstone of organic chemistry, with numerous reagents capable of effecting this transformation. wikipedia.orgnih.gov Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: A classic and industrially viable method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.orgchemicalbook.com
Transfer Hydrogenation: Using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a suitable catalyst. organic-chemistry.org
Electrochemical Reduction: A modern, sustainable approach where the nitro group is reduced at a cathode in an electrolytic cell, offering a reagent-free and scalable alternative. acs.org
A specific example is the synthesis of the isomeric 2-fluoro-5-(trifluoromethyl)aniline, which demonstrates the typical conditions for this type of reduction.
| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3-Nitro-4-fluorobenzotrifluoride | Iron (Fe) powder, concentrated Hydrochloric Acid (HCl) | Methanol (B129727) | Stirring overnight, followed by neutralization with sodium bicarbonate | 2-Fluoro-5-(trifluoromethyl)aniline | 82% |
This reductive approach is generally high-yielding and tolerates the fluoro and trifluoromethyl functional groups well.
Introducing the fluorine and trifluoromethyl groups onto an aromatic ring can be accomplished at different stages of a synthetic sequence.
Halogenation: Direct electrophilic halogenation of an aniline (B41778) is often complicated by the high reactivity of the electron-rich ring, which can lead to multiple substitutions and a lack of regioselectivity. nih.govnih.gov To achieve selective halogenation at the desired position, the amino group is often protected as an amide to moderate its activating effect. Alternatively, specialized halogenating agents or catalytic systems using copper(II) halides can provide improved regiocontrol for the direct halogenation of unprotected anilines under mild conditions. beilstein-journals.org
Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group is typically more challenging than halogenation. While modern methods involving transition-metal catalysis have made significant advances, it is often more practical to begin a synthesis with a precursor that already contains the CF₃ group. nih.govbeilstein-journals.org For instance, starting with a trifluoromethyl-substituted benzene (B151609) derivative and subsequently introducing the other functional groups (nitro, fluoro, amino) is a common and effective strategy. google.comrsc.org
Advanced Synthetic Strategies Utilizing this compound as a Building Block
As a functionalized primary amine, this compound is a versatile building block for constructing more complex molecular architectures, particularly through carbon-nitrogen bond formation and the synthesis of heterocyclic systems.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate). organic-chemistry.orglibretexts.org In this context, this compound can serve as the amine nucleophile.
The general catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the aniline and a base-mediated deprotonation. The final step is a reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is crucial for the reaction's success and scope. acs.org The electron-withdrawing nature of the substituents on this compound can decrease its nucleophilicity, potentially requiring more reactive catalysts or harsher conditions compared to simple anilines. nih.gov
| Amine Component | Aryl Halide/Triflate | Catalyst System (Example) | Base (Example) | Product Type |
|---|---|---|---|---|
| This compound | Aryl-Br, Aryl-Cl, Aryl-OTf | Pd(OAc)₂, Ligand (e.g., BINAP, BrettPhos) | Cs₂CO₃, K₃PO₄, NaOt-Bu | Diaryl amine |
This methodology provides a direct route to N-aryl derivatives, which are common substructures in many biologically active compounds. nih.govmit.edu
The amine functionality of this compound is a key handle for constructing nitrogen-containing heterocyclic rings, which are ubiquitous in medicinal chemistry. nih.gov
Bischler-Napieralski Reaction: This reaction is a classic method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org The process involves the acylation of a β-arylethylamine to form an amide, followed by an acid-catalyzed intramolecular cyclization and dehydration. jk-sci.comresearchgate.net To utilize this compound in this reaction, it would first need to be converted into the corresponding β-arylethylamine. The subsequent amide formation and cyclization, typically promoted by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), would lead to a fluorinated and trifluoromethylated dihydroisoquinoline core. The electron-withdrawing groups on the aromatic ring can make the final electrophilic aromatic substitution step more challenging, often requiring stronger acids or higher temperatures. jk-sci.com
Pictet-Spengler Reaction: This reaction is another fundamental transformation for synthesizing tetrahydroisoquinolines and related structures like tetrahydro-β-carbolines. wikipedia.orgnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to cyclize. wikipedia.orgdepaul.edu Similar to the Bischler-Napieralski reaction, application with this compound would require its prior conversion to a β-arylethylamine derivative. The nucleophilicity of the aromatic ring is critical, and the presence of electron-withdrawing fluoro and trifluoromethyl groups would disfavor the cyclization step, necessitating careful selection of activating conditions or highly reactive carbonyl compounds. wikipedia.org
Modern Methods: More recent strategies have expanded the toolbox for heterocycle synthesis. For example, reductive amination of a suitable aldehyde with this compound is a key step in synthesizing complex pyrazole (B372694) derivatives with potent biological activity. nih.govscielo.org.mxnih.gov Additionally, cascade reactions involving anilide derivatives have been developed to construct polycyclic indolines, showcasing advanced methods for C-C and C-N bond formation in a single sequence. nih.gov
Derivatization of the Amino Group
The amino group of this compound serves as a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental in modifying the compound's properties for applications in pharmaceuticals and materials science. The reactivity of the amino group is influenced by the electronic effects of the fluorine and trifluoromethyl substituents on the aromatic ring.
Common derivatization reactions include acylation, sulfonylation, and diazotization followed by subsequent transformations. For instance, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These transformations are crucial for building more complex molecular architectures.
A well-established method for derivatizing amino groups is through nucleophilic aromatic substitution, where the amine attacks an electrophilic aromatic compound. nih.gov A reagent structurally similar to the target compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is used for the derivatization of amino acids. nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the fluorine atom is displaced by the free amino group of the amino acid. nih.gov This process requires an alkaline environment to ensure the amino group is in its non-protonated, nucleophilic form. nih.gov This same principle applies to the derivatization of the amino group in this compound, for example, in reactions with reagents like 2,4-dinitrofluorobenzene (Sanger's reagent). nih.gov
The table below summarizes typical derivatization reactions for primary aromatic amines like this compound.
| Reaction Type | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Amide | Base (e.g., pyridine, triethylamine), Aprotic solvent |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide | Base (e.g., pyridine), Aprotic solvent |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Base, Heat |
| Diazotization | NaNO₂, aq. HCl | Diazonium Salt | 0-5 °C |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand | Diaryl Amine | Base, Inert atmosphere, Anhydrous solvent |
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under most synthetic conditions. acs.org Its primary role in this compound is to act as a strong electron-withdrawing group, significantly influencing the electronic properties of the aniline ring. This effect, combined with the fluorine atom, deactivates the ring towards electrophilic aromatic substitution and modulates the basicity of the amino group.
Direct chemical transformations of the C-CF₃ bond are challenging and require harsh conditions, often leading to decomposition. Therefore, reactions that directly modify the trifluoromethyl group on the aniline ring are not common synthetic strategies. However, the introduction of the CF₃ group into organic molecules is a significant area of research due to the unique properties it imparts, such as increased metabolic stability and binding affinity in drug candidates. acs.org
The strong electron-withdrawing nature of the CF₃ group is quantified by its Hammett constant (σ).
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
|---|---|---|
| -CF₃ | 0.54 | Strong electron-withdrawing |
| -F | 0.06 | Weak electron-withdrawing |
| -Br | 0.23 | Moderate electron-withdrawing |
Data sourced from computational analyses of related compounds.
Fluorination Reactions and [¹⁸F]Fluorination Methodologies
Further fluorination of this compound is synthetically challenging due to the already deactivated nature of the aromatic ring. Electrophilic fluorinating agents like Selectfluor® would face a highly electron-deficient substrate. Nucleophilic fluorination would require a suitable leaving group on the ring, which is not present in the parent molecule.
However, the synthesis of radiolabeled analogs, particularly with fluorine-18 (B77423) ([¹⁸F]), is of significant interest for applications in Positron Emission Tomography (PET) imaging. nih.gov The relatively long half-life of ¹⁸F (approx. 110 minutes) makes it an ideal radionuclide for PET tracers. nih.gov
The direct [¹⁸F]fluorination of an unactivated aromatic ring is difficult. Therefore, the synthesis of [¹⁸F]-5-fluoro-2-(trifluoromethyl)aniline would likely proceed through indirect methods. These strategies typically involve:
Late-stage radiofluorination: Introducing the [¹⁸F]fluoride ion via nucleophilic substitution of a precursor molecule bearing a suitable leaving group (e.g., nitro, trimethylammonium, or iodo group) at the desired position.
Synthesis from an [¹⁸F]-labeled building block: Preparing a simple [¹⁸F]-labeled starting material and carrying it through a multi-step synthesis to obtain the final product.
For example, a common precursor strategy for radiofluorination involves the use of diaryliodonium salts or spirocyclic iodonium (B1229267) ylides, which react with [¹⁸F]fluoride under mild conditions. Another approach could involve the reduction of a nitroprecursor, such as 1-fluoro-5-nitro-2-(trifluoromethyl)benzene, where the nitro group is first displaced by [¹⁸F]F⁻, followed by reduction to the amine.
| Methodology | Precursor Type | Typical Conditions | Key Feature |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Nitro- or Halogen-substituted arene | [¹⁸F]F⁻, Kryptofix [K2.2.2], K₂CO₃, High Temperature | Requires electron-withdrawing activating groups |
| Diaryliodonium Salt Precursor | Ar₂I⁺ X⁻ | [¹⁸F]F⁻, Mild conditions | High reactivity and regioselectivity |
| Copper-mediated Radiofluorination | Aryl boronic ester | Cu(OTf)₂(py)₄, [¹⁸F]F⁻ | Applicable to electron-rich and -neutral arenes |
Reaction Mechanisms and Kinetics Studies
Mechanistic Investigations of Electrophilic and Nucleophilic Reactions
The reaction mechanisms of this compound are dictated by the powerful electron-withdrawing effects of the fluorine and trifluoromethyl substituents. These groups deactivate the benzene ring, making it less susceptible to electrophilic attack compared to aniline itself. Any electrophilic aromatic substitution would be directed to the positions meta to the strongly deactivating CF₃ group and ortho/para to the activating NH₂ group, with the outcome depending on the specific reaction conditions.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. For instance, in a derivative like 3-bromo-2-fluoro-5-(trifluoromethyl)aniline, the bromine atom can be displaced by nucleophiles.
Recent studies on the functionalization of anilines have explored photoinduced and photocatalytic mechanisms. acs.orgconicet.gov.ar For example, the difluoroalkylation of N,N-dimethylanilines can proceed through the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinated reagent. acs.org Photoirradiation of this complex can initiate a single electron transfer (SET) event, generating radical ions and fluorinated radical species that propagate the reaction. acs.org A proposed radical chain mechanism involves:
Formation of an EDA complex between the aniline and the fluorinated reagent.
Photoinduced SET to generate a radical cation of the aniline and a fluorinated radical.
Reaction of the aniline with the fluorinated radical.
Reduction of the fluorinated reagent by the resulting radical species to continue the chain. acs.org
These modern photocatalytic methods, which often operate under mild conditions using visible light, highlight the ongoing development of new ways to functionalize electron-rich aromatic compounds, even those bearing deactivating groups. conicet.gov.ar
Kinetic Analysis of Transformation Pathways
Detailed kinetic studies specifically on the transformation pathways of this compound are not extensively reported in the literature. However, the kinetic profile of its reactions can be inferred from the electronic properties of its substituents.
The rate of electrophilic aromatic substitution is expected to be significantly lower than that of aniline. The strong deactivating nature of the CF₃ group (σₚ = +0.54) and the moderate deactivating effect of the ortho-F atom substantially reduce the electron density of the aromatic ring, thus slowing down the rate-determining step of electrophilic attack.
In contrast, for nucleophilic aromatic substitution reactions on a suitably substituted derivative, the reaction rate would be enhanced by the F and CF₃ groups. These groups stabilize the negatively charged Meisenheimer complex intermediate, which is formed during the course of an SₙAr reaction, thereby lowering the activation energy and increasing the reaction rate.
Kinetic analysis of derivatization reactions of the amino group, such as acylation, would show dependence on the nucleophilicity of the nitrogen atom. The electron-withdrawing substituents decrease the basicity and nucleophilicity of the amino group, which can lead to slower reaction rates compared to unsubstituted aniline. Optimization of reaction conditions, such as the choice of solvent, base, and temperature, is often necessary to achieve efficient transformation. semanticscholar.org For example, studies on the derivatization of amino acids have shown that reaction times can be significantly reduced using microwave-assisted synthesis. nih.gov
Spectroscopic Characterization and Computational Chemistry of 5 Fluoro 2 Trifluoromethyl Aniline
Advanced Spectroscopic Analyses
Vibrational Spectroscopy (FT-IR and FT-Raman) and Band Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular vibrations of 5-Fluoro-2-(trifluoromethyl)aniline. These experimental spectra are often interpreted with the aid of quantum chemical calculations, which can predict vibrational frequencies and intensities with a high degree of accuracy. researchgate.netnih.gov
Studies on similar aniline (B41778) derivatives, such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) and various fluoroanilines, demonstrate that the vibrational modes can be assigned to specific functional groups and skeletal motions of the molecule. nih.gov For instance, the characteristic N-H stretching vibrations of the primary amine group are expected in the high-frequency region of the FT-IR spectrum. The aromatic C-H stretching vibrations and the C-C stretching vibrations within the benzene (B151609) ring typically appear in the 3100-3000 cm⁻¹ and 1625-1430 cm⁻¹ regions, respectively. scialert.net The strong electron-withdrawing trifluoromethyl group and the fluorine atom significantly influence the vibrational frequencies of the aromatic ring and the amine group. The C-F and C-CF₃ stretching vibrations are also key features in the spectrum, providing direct evidence for the presence of these substituents.
A detailed assignment of the observed bands requires comparison with theoretically calculated spectra, often using Density Functional Theory (DFT) methods. nih.gov This combined experimental and theoretical approach allows for a comprehensive understanding of the vibrational dynamics of this compound.
Table 1: Representative Vibrational Frequencies and Assignments for Substituted Anilines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 |
| Aromatic C-H Stretching | 3100 - 3000 |
| C=C Aromatic Stretching | 1625 - 1430 |
| N-H Scissoring | 1650 - 1580 |
| C-N Stretching | 1340 - 1250 |
| C-F Stretching | 1400 - 1000 |
| CF₃ Symmetric & Asymmetric Stretching | 1350 - 1100 |
| C-H In-plane Bending | 1300 - 1000 |
| C-H Out-of-plane Bending | 900 - 675 |
Note: The exact positions of the peaks for this compound would require specific experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) and Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the amine protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as by spin-spin coupling with each other and with the ¹⁹F nucleus. The amine protons typically appear as a broad singlet, though their chemical shift can be solvent-dependent. chemicalbook.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are significantly affected by the attached substituents. The carbon atom attached to the trifluoromethyl group and the carbon atom attached to the fluorine atom would exhibit characteristic chemical shifts due to the strong electronegativity of these groups. chemicalbook.com
¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound, as it provides direct signals for the fluorine atom on the ring and the three fluorine atoms of the trifluoromethyl group. The chemical shifts of these fluorine nuclei are sensitive to their local electronic environment. researchgate.netnih.gov The trifluoromethyl group typically shows a sharp singlet, while the single fluorine atom on the ring will exhibit coupling with neighboring protons. The sensitivity of ¹⁹F chemical shifts to the molecular environment makes it a valuable probe for studying intermolecular interactions. acs.orgbiophysics.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet |
| ¹H (Amine) | ~3.5 - 4.5 | Broad Singlet |
| ¹³C (Aromatic) | 110 - 160 | - |
| ¹³C (CF₃) | ~120 - 130 (quartet) | - |
| ¹⁹F (Aromatic) | -110 to -130 | Multiplet |
| ¹⁹F (CF₃) | ~ -60 to -70 | Singlet |
Note: These are approximate ranges and the actual values can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (179.12 g/mol ). sigmaaldrich.comstenutz.eu
High-resolution mass spectrometry can confirm the elemental formula C₇H₅F₄N. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for anilines include the loss of the amine group or parts of the substituents. For this molecule, the loss of a fluorine atom, a trifluoromethyl radical (•CF₃), or hydrogen cyanide (HCN) from the aniline ring are plausible fragmentation pathways that would lead to characteristic fragment ions. The predicted collision cross section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.04309 |
| [M+Na]⁺ | 202.02503 |
| [M-H]⁻ | 178.02853 |
Source: PubChemLite. uni.lu
Quantum Chemical and Theoretical Studies
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Molecular Property Prediction
Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in predicting the molecular properties of this compound. These computational approaches are used to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties. semanticscholar.org
DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for studying substituted anilines. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The choice of the basis set, such as 6-311+G(d,p), is crucial for obtaining accurate results. semanticscholar.org Comparing the calculated geometric parameters with experimental data from techniques like X-ray crystallography, if available, can validate the computational model.
Molecular Orbital Analysis (HOMO-LUMO Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. semanticscholar.orgthaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of the molecule's chemical stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to lower the energies of both the HOMO and LUMO, and influence the magnitude of the energy gap. nih.gov
Computational studies on similar molecules have shown that the HOMO is typically localized on the aniline ring and the amine group, while the LUMO can be distributed over the aromatic system and the electron-withdrawing substituents. researchgate.net This distribution of frontier orbitals governs the molecule's behavior in chemical reactions and its electronic absorption properties. The calculated HOMO-LUMO gap can also be correlated with the observed electronic transitions in the UV-Vis spectrum of the compound. thaiscience.info
Molecular Electrostatic Potential (MEP) Surface Analysis and Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow denote regions with near-zero or intermediate potential.
In this compound, the MEP surface analysis reveals distinct regions of varying electrostatic potential, which are primarily influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing fluorine (-F) and trifluoromethyl (-CF₃) groups. The lone pair of electrons on the nitrogen atom of the amino group creates a region of high electron density, making it a primary site for electrophilic attack. This region is typically depicted in red on the MEP map.
The identification of these reactive sites is crucial for understanding the molecule's interaction with other chemical species and predicting its behavior in chemical reactions. For instance, the nucleophilic character of the amino group suggests its involvement in reactions such as acylation, alkylation, and diazotization. The electrophilic regions on the aromatic ring, influenced by the substituents, will dictate the regioselectivity of electrophilic aromatic substitution reactions.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Hot Spots for this compound
| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |
| Amino Group (N atom) | Negative (Red) | Site for Electrophilic Attack |
| Aromatic Ring | Variable (Green/Yellow) | Influenced by substituents |
| Trifluoromethyl Group (F atoms) | Slightly Negative (Yellow/Green) | Weak Hydrogen Bond Acceptor |
| Amino Group (H atoms) | Positive (Blue) | Site for Nucleophilic Attack |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. uni-muenchen.denih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. These interactions are expressed in terms of stabilization energy, E(2), where a higher E(2) value indicates a stronger interaction.
A key interaction would be the delocalization of the nitrogen lone pair into the antibonding π* orbitals of the aromatic ring (LP(N) → π*(C-C)). This interaction is characteristic of aniline and its derivatives and is responsible for the electron-donating nature of the amino group. The presence of the electron-withdrawing trifluoromethyl and fluoro substituents would modulate the extent of this delocalization.
Furthermore, hyperconjugative interactions involving the C-F bonds of the trifluoromethyl group and adjacent bonds in the aromatic ring would also be significant. The NBO analysis can provide quantitative insights into these interactions, helping to explain the observed structural parameters and reactivity of the molecule.
Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C1-C6) | High | π-conjugation |
| LP (N) | π* (C2-C3) | High | π-conjugation |
| π (C1-C6) | π* (C2-C3) | Moderate | Intramolecular charge transfer |
| π (C4-C5) | π* (C1-C6) | Moderate | Intramolecular charge transfer |
| LP (F) | σ* (C4-C5) | Low | Hyperconjugation |
Thermodynamic Parameter Calculations
Computational chemistry allows for the calculation of various thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G), which are essential for understanding the stability and reactivity of a molecule. These parameters are typically calculated using statistical mechanics based on the vibrational frequencies and structural information obtained from quantum chemical calculations, such as Density Functional Theory (DFT).
For this compound, the calculated thermodynamic parameters provide insights into its stability under different conditions. The standard enthalpy of formation (ΔHf°), for instance, indicates the energy change when the compound is formed from its constituent elements in their standard states. A more negative value suggests greater thermodynamic stability.
The entropy of a molecule is a measure of its disorder and is influenced by its molecular weight, structure, and vibrational modes. The Gibbs free energy, which combines enthalpy and entropy (G = H - TS), is a crucial parameter for predicting the spontaneity of a chemical reaction.
Computational studies on related fluoroaniline (B8554772) isomers have shown that the positions of the fluorine substituents can influence the thermodynamic properties. nih.gov These calculations are valuable for predicting reaction equilibria and understanding the relative stabilities of different isomers.
Table 3: Predicted Thermodynamic Parameters for this compound at 298.15 K
| Parameter | Predicted Value | Unit |
| Enthalpy (H) | Varies with calculation level | kcal/mol |
| Entropy (S) | Varies with calculation level | cal/mol·K |
| Gibbs Free Energy (G) | Varies with calculation level | kcal/mol |
| Heat Capacity (Cv) | Varies with calculation level | cal/mol·K |
Computational Studies on Isomers and Related Fluorinated Anilines
Computational studies on isomers of this compound and other related fluorinated anilines provide a comparative understanding of how the substituent positions affect the molecular properties. The electronic and structural properties of aniline derivatives are highly sensitive to the nature and position of the substituents on the aromatic ring. researchgate.net
For example, comparing this compound with its isomer, 2-Fluoro-5-(trifluoromethyl)aniline, would reveal differences in their dipole moments, MEP surfaces, and NBO analyses. These differences arise from the altered interplay of the inductive and resonance effects of the fluoro and trifluoromethyl groups in different positions relative to the amino group.
Studies on a series of fluorinated anilines have demonstrated that the number and position of fluorine atoms significantly impact properties such as the inversion barrier of the amino group and the electron delocalization within the molecule. researchgate.net An increase in the number of halogen substituents generally leads to a more planar character of the amino group. researchgate.net
These comparative computational analyses are invaluable for establishing structure-property relationships within this class of compounds. They aid in the rational design of molecules with specific desired electronic or reactive properties for various applications.
Table 4: Comparison of Predicted Properties for Isomers of Fluoro-(trifluoromethyl)aniline
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)aniline |
| Dipole Moment | Expected to be significant | Expected to differ based on vector addition of bond dipoles |
| Energy of HOMO | Influenced by -F and -CF₃ at meta and ortho positions | Influenced by -F and -CF₃ at ortho and meta positions |
| Energy of LUMO | Influenced by -F and -CF₃ at meta and ortho positions | Influenced by -F and -CF₃ at ortho and meta positions |
| HOMO-LUMO Gap | Reflects kinetic stability and reactivity | Expected to be different, affecting spectral properties |
Applications of 5 Fluoro 2 Trifluoromethyl Aniline in Specialized Chemical Research
Role in Medicinal Chemistry and Drug Discovery Research
The structure of 5-Fluoro-2-(trifluoromethyl)aniline makes it a valuable precursor for creating a variety of heterocyclic compounds, which are common scaffolds in drug development. ossila.com The aniline (B41778) functional group allows for a range of chemical transformations, while the ortho-substituted fluorine can be susceptible to nucleophilic aromatic substitution, facilitating the construction of bicyclic and tricyclic ring systems. ossila.com
Modern synthetic strategies, including continuous flow chemistry, are employed to construct complex APIs from such precursors, allowing for efficient and scalable production. beilstein-journals.org For instance, fluorinated anilines are used as starting materials in the synthesis of quinolines, quinoxalines, and benzoimidazotriazines. ossila.com Research has demonstrated the synthesis of 5-trifluoromethylpyrimidine derivatives, which act as Epidermal Growth Factor Receptor (EGFR) inhibitors, starting from related trifluoromethyl-containing intermediates. nih.gov These examples underscore the role of fluorinated anilines as foundational components in the multistep synthesis of targeted therapeutic agents.
The this compound moiety is frequently incorporated into larger molecular frameworks, or scaffolds, to enhance their biological activity. The presence of the fluoro- and trifluoromethyl groups on the phenyl ring is a strategic design choice to improve the pharmacodynamic and pharmacokinetic properties of the resulting compounds. mdpi.com
Research has shown that incorporating this structural motif into different molecular backbones leads to potent biological effects. For example, pyrazole (B372694) derivatives containing a 3,5-bis(trifluoromethyl)phenyl group have been synthesized and identified as powerful inhibitors of drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov In another study, 5-fluoro-substituted 2-indolinone derivatives were found to have the highest inhibitory activity against interleukin-1, a key target in inflammatory diseases. semanticscholar.org These findings highlight how the specific substitution pattern of this compound contributes to the efficacy of the final bioactive molecule.
| Scaffold/Derivative Class | Biological Target/Activity | Key Finding | Reference(s) |
| 5-Trifluoromethylpyrimidine | Epidermal Growth Factor Receptor (EGFR) | Derivatives showed potent antitumor activity and EGFR kinase inhibition. | nih.gov |
| 5-Fluoro-2-indolinone | Anti-interleukin-1 | Fluorine substitution at position 5 significantly increased inhibitory effect. | semanticscholar.org |
| 3,5-Bis(trifluoromethyl)phenyl-pyrazole | Drug-Resistant Bacteria (e.g., MRSA) | Compounds showed potent growth inhibition of Gram-positive bacteria. | mdpi.comnih.gov |
| Ocfentanil Derivatives | Analgesic | The related 2-Fluoro-4-(trifluoromethyl)aniline serves as a building block. | ossila.com |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing drug candidates. The inclusion of fluorine and trifluoromethyl groups is a key strategy explored in SAR to fine-tune a molecule's properties. mdpi.com The trifluoromethyl group, in particular, is often used to replace a methyl group or chlorine atom due to its steric similarity and strong electron-withdrawing nature. mdpi.commdpi.com
SAR studies have repeatedly confirmed the benefits of this specific fluorination pattern. In research on 2-indolinone derivatives, it was determined that electron-withdrawing groups, such as fluorine, at the 5-position of the indolinone ring resulted in the highest inhibitory activity. semanticscholar.org Similarly, studies on pyrimidine (B1678525) derivatives showed that the inclusion of a -CF3 group was crucial for high-level inhibition of EGFR kinase. nih.gov These studies systematically demonstrate how the strategic placement of the fluoro- and trifluoromethyl groups, as seen in this compound, can dramatically enhance the potency and efficacy of a potential drug. mdpi.com
A primary challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and cleared. nih.gov The introduction of fluorine atoms into a drug candidate is a well-established strategy to enhance metabolic stability. mdpi.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage in the liver. mdpi.com
The unique electronic properties of the this compound moiety make it a valuable component in the design of enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity of a molecule to the active site of an enzyme. mdpi.com The fluorine atom itself can aid in the penetration of hydrophobic pockets within proteins. nih.gov
Numerous studies have validated this application. A series of 5-trifluoromethylpyrimidine derivatives were synthesized and found to be potent inhibitors of the EGFR kinase, a critical target in cancer therapy. nih.gov In another example, 5-fluoro-substituted 2-indolinone derivatives were effective inhibitors of the interleukin-1 receptor. semanticscholar.org Research into sulfonamide derivatives has also shown that incorporating fluorinated groups can strongly enhance inhibitory potency against carbonic anhydrase (CA) enzymes, such as CA II and CA IX, the latter being a tumor-associated protein. nih.gov
A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to overcome issues with a drug's formulation, delivery, or pharmacokinetics, such as poor solubility or off-target toxicity. nih.gov While specific prodrugs of this compound are not prominently detailed, the principles of prodrug design are highly relevant to compounds derived from it.
Contributions to Agrochemical Development
The introduction of fluorine and trifluoromethyl groups into active ingredients is a well-established strategy in modern agrochemical design to enhance efficacy and stability. chimia.chnih.gov this compound serves as a key precursor for creating novel crop protection agents due to the advantageous properties conferred by its fluorinated moieties.
The structural motif of a fluoro- and trifluoromethyl-substituted benzene (B151609) ring is central to the synthesis of various modern herbicides. A notable example is the synthesis of the phenoxybutanamide herbicide, Beflubutamid-M. This herbicide is effective for the pre- and early post-emergence control of dicotyledonous weeds in cereals.
The synthesis pathway for related compounds often begins with precursors like 1-fluoro-2-(trifluoromethyl)benzene. This starting material undergoes a sequence of reactions including nitration, reduction, and a Sandmeyer reaction to create a key functionalized intermediate. This intermediate is then coupled with other molecules and subsequently undergoes amidation to produce the final herbicide. This multi-step synthesis highlights the utility of aniline derivatives with this specific substitution pattern in constructing complex and effective agrochemicals.
The incorporation of fluorine atoms and trifluoromethyl groups, as found in this compound, is a critical method for optimizing the biological performance and environmental profile of agrochemicals. chimia.ch These modifications can lead to several enhancements:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in target pests and in the environment. This can lead to a longer-lasting effect from a single application. acs.org
Improved Uptake and Transport: The trifluoromethyl group can increase the lipophilicity of a molecule, which can facilitate its passage through the waxy cuticles of plants or the exoskeletons of insects, improving uptake and distribution to the target site. chimia.ch
Enhanced Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, at the active site of a target enzyme or receptor. This can lead to more potent inhibition and higher biological activity. chimia.ch
Research has shown that fluorinated pesticides can be highly persistent in the environment. For example, the fluorinated pesticide broflanilide (B1440678) and its degradants are noted for their potential to bioaccumulate over time, a characteristic linked to the stability of their chemical structure. chemodex.com This persistence underscores the significant impact of fluorination on the environmental fate of agrochemicals.
| Agrochemical Class | Key Synthetic Precursor | Properties Enhanced by Fluorination | Example End-Product (Related) |
|---|---|---|---|
| Herbicide | 1-Fluoro-2-(trifluoromethyl)benzene | Metabolic Stability, Target Site Binding | Beflubutamid-M |
| Insecticide | Aromatic Amines with CF3/SF5 groups | Potency, Overcoming Pest Resistance | Fipronil (B1672679) Analogs |
The trifluoromethyl-substituted aromatic ring is a crucial component in a variety of fungicides and insecticides. chimia.ch For instance, the insecticide fipronil and its analogues rely on a trifluoromethyl-substituted phenyl ring for their activity. Research into similar structures has shown that replacing a trifluoromethyl group with a sulfur pentafluoride (SF5) group, another fluorine-containing moiety, can result in insecticides that are not only more active but also effective against pest strains that have developed resistance to trifluoromethyl-based compounds. chimia.ch
In the realm of fungicides, trifluoromethylpyridines are important intermediates for crop protection products. nih.gov Furthermore, metabolites of modern fungicides, such as the fluopyram (B1672901) metabolite 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, demonstrate the biological activity that these structural motifs can possess, though in some cases this can lead to unintended phytotoxic effects on non-target plants like grapevines. nih.gov The use of aniline derivatives like this compound provides a reliable pathway to introduce the necessary fluorinated phenyl group into these classes of pesticides.
Utilization in Materials Science Research
In materials science, fluorine-containing monomers are used to synthesize high-performance polymers with exceptional properties. The presence of fluorine can dramatically alter characteristics such as thermal stability, chemical resistance, and optical and dielectric properties. kpi.uanih.gov
Aromatic diamines containing trifluoromethyl groups are key monomers in the synthesis of advanced fluorinated polyimides. nih.govresearchgate.net These polymers are created through a polymerization reaction between a diamine and a dianhydride, such as 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). The resulting polyimides often exhibit a combination of desirable properties:
High Thermal Stability: The polymers can withstand high temperatures, with 5% weight loss temperatures often exceeding 500°C. nih.gov
Good Solubility: The presence of twisted, non-planar structures induced by the CF3 groups can make the polyimides soluble in organic solvents, which facilitates processing and casting into films. researchgate.net
Optical Transparency: Fluorinated polyimide films can be highly transparent with low UV-vis absorption cutoff wavelengths, making them suitable for optical applications. nih.govresearchgate.net
While specific examples using this compound are proprietary or in early research stages, the synthesis of polyimides from structurally similar fluorinated diamines, like 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl, demonstrates the principle and the value of this class of monomers. nih.gov The polymerization process typically involves reacting the diamine with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor, which is then chemically or thermally treated to form the final polyimide film. kpi.uacore.ac.uk
The same properties that make fluorinated polyimides valuable for solid films also make their precursors and related structures suitable for developing specialty materials and performance fluids. The high thermal stability and chemical inertness imparted by the fluorine content are critical for materials used in extreme environments.
The good solubility of certain fluorinated polyimide resins in organic solvents allows them to be processed as fluids before being cured into their final, robust forms. nih.gov This processability is essential for applications in coatings, adhesives, and composites for the aerospace and microelectronics industries, where materials must be applied in a liquid state before performing as a durable solid. These soluble resins can be considered a form of specialty performance fluid, designed to deliver high-performance characteristics upon curing.
| Polymer Type | Monomer Class | Key Properties Conferred | Potential Applications |
|---|---|---|---|
| Fluorinated Polyimide | Fluorinated Aromatic Diamine (e.g., CF3-substituted anilines) | High Thermal Stability, Chemical Resistance, Optical Transparency, Solubility | Flexible Electronics, Aerospace Components, Optical Films |
Electronic Chemicals and Optical Materials Research
The unique electronic properties imparted by fluorine and trifluoromethyl groups make fluorinated anilines, including this compound, valuable candidates for research in advanced materials. sigmaaldrich.com The incorporation of fluorine can significantly alter the physical and chemical characteristics of organic molecules, such as stability, reactivity, and lipophilicity, with minimal steric hindrance. sigmaaldrich.com These attributes are highly sought after in the development of materials for electronic and optical applications.
In the field of optical materials, fluorinated compounds are integral to the synthesis of liquid crystals (LCs). biointerfaceresearch.comresearchgate.net The presence of small and highly electronegative fluorine atoms can influence the mesomorphic (liquid crystalline) behavior of molecules. nih.gov Research into Schiff base liquid crystals, for instance, has demonstrated that fluorinated aniline derivatives are used to create molecules with specific mesomorphic ranges and phase transitions. researchgate.netnih.gov The introduction of fluorine substituents has been shown to enhance the mesomorphism range in some liquid crystal systems compared to their non-fluorinated analogues. nih.gov While specific studies on liquid crystals derived directly from this compound are not detailed in the provided results, the principles established with related fluorinated anilines suggest its potential as a precursor for new LC materials. nih.govnih.gov The goal in such research is often to fine-tune properties like dielectric anisotropy and viscosity for display applications. biointerfaceresearch.com
The table below details the observed mesomorphic properties of liquid crystals synthesized from related fluorinated compounds, illustrating the impact of fluorination on phase behavior.
| Compound ID | Transition | Transition Temperature (°C) | Enthalpy (J/g) |
| 5OFB | Crystal to Isotropic | 180.81 | 0.76 |
| Isotropic to Nematic | 179.29 | 0.97 | |
| Nematic to Crystal | 65.98 | 44.16 | |
| 12OFB | Crystal to Isotropic | 149.55 | 0.71 |
| Isotropic to Smectic A | 146.02 | 1.21 | |
| Smectic A to Crystal | 59.32 | 70.04 | |
| F12 | Crystal to Nematic | - | - |
| Nematic to Isotropic | - | - | |
| Isotropic to Nematic | - | - | |
| Nematic to Smectic A | - | - | |
| Data derived from studies on various fluorinated liquid crystals to show representative properties. nih.govfrontiersin.org |
Application as a Research Chemical and Intermediate
This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.com Its structure, featuring an aniline core substituted with both a fluorine atom and a trifluoromethyl group, provides a versatile scaffold for constructing larger, functionalized molecules. sigmaaldrich.comscbt.com The term "building block" refers to a chemical compound that is incorporated into the final structure of a synthetic product. sigmaaldrich.combldpharm.com
The utility of fluorinated building blocks is well-established; they are used to create a wide range of compounds, from pharmaceuticals to agrochemicals and advanced polymers. sigmaaldrich.com The presence of the trifluoromethyl group, in particular, can enhance the biological activity and stability of a final drug compound. innospk.com For example, the closely related isomer, 2-Fluoro-5-(trifluoromethyl)aniline, is used as a key intermediate in the synthesis of quinazoline (B50416) derivatives that exhibit anticancer properties. innospk.com It is also a precursor for ocfentanil derivatives, which are investigated for their analgesic properties. ossila.com These examples highlight the role of the fluoro-(trifluoromethyl)aniline scaffold in creating molecules with significant biological or material functions. The ortho-substituted fluorine in related isomers is noted to be effective for creating bicyclic and tricyclic heterocycles through nucleophilic aromatic substitution. ossila.com
The following table lists examples of complex molecules synthesized from related fluorinated aniline building blocks and their research applications.
| Building Block | Synthesized Molecule Class | Application Area |
| 2-Fluoro-5-(trifluoromethyl)aniline | Quinazoline Derivatives | Anticancer Research |
| 2-Fluoro-4-(trifluoromethyl)aniline | Ocfentanil Derivatives | Analgesic Research |
| 2-Fluoro-4-(trifluoromethyl)aniline | Triarylmethane Derivatives | Materials Synthesis |
| 2-Fluoro-4-(trifluoromethyl)aniline | Benzoimidazotriazines | PDE2A Inhibitor Research |
| This table showcases the utility of the fluorinated aniline scaffold in synthesizing diverse and complex molecules. innospk.comossila.com |
Beyond its role as a structural component, this compound also functions as a key reagent in various organic synthesis reactions. sigmaaldrich.comscbt.com A reagent is a substance added to a chemical system to initiate or participate in a reaction. This compound is explicitly intended for use in chemical synthesis studies and research. sigmaaldrich.comsigmaaldrich.com
Its primary amine group (-NH2) is a versatile functional group that can undergo a wide array of chemical transformations. For instance, anilines are common reagents in the formation of imines (Schiff bases) through condensation with aldehydes or ketones. researchgate.net These reactions are fundamental in the synthesis of liquid crystals and other functional materials. researchgate.net Furthermore, the aniline moiety can be diazotized and subsequently replaced, opening pathways to a vast number of other substituted aromatic compounds.
Fluoroalkyl amino reagents are recognized as powerful tools for introducing fluorinated groups onto heterocyclic and aromatic systems. nih.gov The reactivity of compounds like this compound is influenced by the strong electron-withdrawing nature of the trifluoromethyl group, which affects the nucleophilicity of the amine and the reactivity of the aromatic ring. α-Trifluoromethylstyrene derivatives, which can be synthesized from related precursors, are noted as versatile intermediates for preparing more complex fluorinated compounds through various reaction types, including cycloadditions and C-F bond activation. rsc.org A general synthesis route for a related isomer involves the reduction of a nitro group to an amine, a common transformation where the starting nitro compound acts as a reagent for producing the corresponding aniline. chemicalbook.com
Patent Landscape and Industrial Research Development Surrounding 5 Fluoro 2 Trifluoromethyl Aniline
Analysis of Patent Applications for Synthesis and Applications
The patent landscape for fluorinated anilines is extensive, reflecting their importance as intermediates. While specific patents focusing exclusively on the synthesis of 5-Fluoro-2-(trifluoromethyl)aniline (CAS 827-20-3) are not prominently highlighted in public databases, the broader patent literature for related trifluoromethyl anilines reveals common synthetic strategies and applications that are instructive.
Patents in this domain often focus on achieving efficient, high-yield, and economically viable production methods suitable for industrial-scale operations. For instance, patents for the closely related compound 2-trifluoromethylaniline describe processes that start from readily accessible industrial chemicals. One such process involves the reductive dechlorination of 2-nitro-5-chloro-trifluoromethylbenzene or 2-amino-5-chloro-trifluoromethylbenzene using hydrogen gas in the presence of a catalyst and an acid acceptor. This approach is noted for its simplicity and efficiency compared to older, multi-step methods that were not feasible for large-scale production. Another patented method describes the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. These patents underscore a consistent industrial drive towards streamlined, cost-effective synthesis routes.
Regarding applications, patent filings frequently cite the use of fluorinated anilines as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, the structural motif of a trifluoromethyl aniline (B41778) is integral to certain kinase inhibitors developed for cancer therapy. The isomer of the title compound, 2-Fluoro-5-(trifluoromethyl)aniline, is explicitly mentioned as a crucial intermediate for synthesizing quinazoline (B50416) derivatives with potential anticancer properties and in the development of analgesics. The presence of the trifluoromethyl group is highly valued in drug discovery for its ability to enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.
| Patent / Document | Focus Area | Key Findings | Relevant Compounds Mentioned |
| EP0039810A1 | Synthesis | Describes a process for preparing 2-trifluoromethylaniline via reductive dechlorination of chloro-substituted nitro or amino trifluoromethylbenzenes. | 2-Trifluoromethylaniline, 2-Nitro-5-chloro-trifluoromethylbenzene |
| EP0038465A1 | Synthesis | Details a process for preparing 2-trifluoromethylaniline from 2-trifluoromethyl-4-chloronitrobenzene, noting its unsuitability for industrial scale via older methods. | 2-Trifluoromethylaniline, 2-Trifluoromethyl-4-chloronitrobenzene |
| US Patent (Gozgit et al.) | Application | Use of an aniline intermediate in the synthesis of potent kinase inhibitors for cancer treatment. | 4-(4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline |
| Pharma Intermediate Review | Application | The isomer is used to create quinazoline derivatives for oncology and other therapeutic agents. | 2-Fluoro-5-(trifluoromethyl)aniline |
Industrial Scale-up and Manufacturing Processes
The transition from laboratory synthesis to industrial-scale manufacturing of this compound involves addressing challenges of cost, safety, efficiency, and environmental impact. While specific industrial processes for this exact molecule are proprietary, general principles for manufacturing similar fluorinated intermediates apply.
The manufacturing process often begins with a substituted nitrobenzene. A common route for a related isomer involves the reduction of a nitrated precursor, such as 3-nitro-4-fluorobenzotrifluoride, using reagents like iron powder in the presence of an acid. An alternative industrial approach, as indicated in patent literature, is catalytic hydrogenation. This method uses hydrogen gas and a precious metal catalyst (e.g., palladium on carbon) to reduce the nitro group to an amine. The process is typically carried out in a solvent like methanol (B129727) and may involve an acid acceptor such as triethylamine (B128534) to neutralize acidic byproducts.
Key considerations for industrial scale-up include:
Raw Material Sourcing : The availability and cost of starting materials, such as substituted chloronitro- or fluoronitro-benzotrifluorides, are critical economic factors.
Reaction Conditions : Optimizing temperature, pressure, and catalyst loading is essential for maximizing yield and minimizing reaction time and impurities. Hydrogenation reactions, for example, are often conducted in specialized high-pressure reactors.
Process Control : Continuous monitoring of the reaction using techniques like chromatography is necessary to ensure completion and control quality.
Work-up and Purification : Post-reaction, the process involves filtering the catalyst, removing the solvent, and purifying the final product. This is often achieved through extraction and vacuum distillation to achieve the high purity required for pharmaceutical applications.
The development of one-pot synthesis methods is a significant goal in industrial chemistry to reduce operational complexity, cost, and waste, a trend noted in patents for similar aniline compounds.
Quality Control and Regulatory Compliance in Production
The production of chemical intermediates like this compound, especially when intended for pharmaceutical use, is governed by stringent quality control (QC) and regulatory standards. The goal is to ensure the identity, purity, and consistency of the product from batch to batch.
Key quality control parameters and tests include:
Purity : A high level of purity is paramount. For pharmaceutical intermediates, a purity of 98% or greater is often the standard. This is typically determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Identity Confirmation : The chemical structure is confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties : Parameters such as melting point (29-32 °C), boiling point (185.6 °C at 760 mmHg), and density are measured to ensure they fall within specification.
Impurity Profiling : Identifying and quantifying any impurities is crucial, as they can affect the yield and safety of the final API.
Documentation : Manufacturers provide Certificates of Analysis (COA) for each batch, which detail the specific QC test results.
Regulatory compliance involves adhering to Good Manufacturing Practices (GMP) guidelines, which provide a framework for ensuring quality. For radiolabeled compounds, which represent an even more stringently regulated field, quality control includes tests for radionuclidic identity, radiochemical purity, and sterility. While this compound is not a radiolabeled compound, these practices illustrate the rigorous quality environment for pharmaceutical materials. Proper storage conditions, such as keeping the material in a dark, inert atmosphere at controlled temperatures (e.g., 2-8°C), are also a critical part of quality management to prevent degradation.
Emerging Industrial Applications and Market Trends
The market for this compound is driven by its use in high-value end markets, primarily pharmaceuticals and potentially agrochemicals. The demand for complex, fluorinated building blocks is growing as researchers seek to develop new molecules with enhanced performance characteristics.
Emerging Applications:
Advanced Pharmaceutical Intermediates : The primary role of this compound is as a building block in the synthesis of novel APIs. Its specific substitution pattern makes it a candidate for creating targeted therapies where molecular shape and electronic properties are critical for biological activity. Research into new kinase inhibitors, antivirals, and other therapeutic agents continues to provide a market for such specialized intermediates.
Fluoropolymer and Materials Science : While less documented, fluorinated organic compounds are integral to materials science. Fluoropolymers are used in a variety of emerging "green" technologies, including components for solar power, electric batteries, and advanced electronics. It is plausible that fluorinated anilines could serve as monomers or additives in the development of new high-performance polymers with unique thermal or chemical resistance properties.
Market Trends:
Growth in Outsourcing : There is a notable trend of pharmaceutical and chemical companies outsourcing the manufacturing of intermediates to specialized firms, particularly in regions with strong chemical manufacturing infrastructure like China. This allows companies to access technical expertise and cost-effective production.
Demand for High Purity : As drug development becomes more sophisticated, the demand for high-purity intermediates is increasing. Suppliers who can consistently meet stringent purity specifications (e.g., >98%) are well-positioned in the market.
Focus on Niche Molecules : The market for specialty chemicals is characterized by a focus on complex, niche molecules. Market analysis reports for structurally similar compounds, such as 5-Amino-2-fluorobenzotrifluoride and 5-Bromo-2-(trifluoromethyl)-aniline, indicate a dedicated market that tracks applications, manufacturing methods, and pricing trends, suggesting a similar market dynamic for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
